molecular formula C11H12N4O4S B013655 1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole CAS No. 74257-00-4

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole

Cat. No. B013655
CAS RN: 74257-00-4
M. Wt: 296.3 g/mol
InChI Key: SFYDWLYPIXHPML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives often involves multi-step reactions, including cycloaddition, nitration, and sulfonation processes. These methods aim to introduce functional groups that significantly alter the compound's reactivity and physical properties. For instance, the synthesis of 4,5-disubstituted-2H-1,2,3-triazoles from nitroallylic derivatives via a cycloaddition–denitration process represents a metal-free convenient synthesis approach, highlighting the versatility of triazole chemistry (Reddy et al., 2018).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by X-ray crystallography, spectroscopy, and computational methods, providing insights into the compound's geometry, electronic distribution, and potential reactivity. The detailed structural analysis of such compounds, as demonstrated in the study of a related triazole compound by Inkaya et al., offers a foundation for understanding the intrinsic properties that drive their applications in various fields (Inkaya et al., 2013).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, such as cycloadditions, which are pivotal in synthesizing complex molecules. Their reactivity can be tailored through functional group modifications, enabling their use in creating materials with desired chemical properties. The versatility of triazole chemistry is evident in the synthesis of energetic materials, where triazole derivatives serve as key components due to their high nitrogen content and potential for high-density applications (Thottempudi & Shreeve, 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as density, melting point, and thermal stability, are critical for their application in energetic materials and pharmaceuticals. These properties are influenced by the molecular structure and functional groups present in the compound. High-density energetic salts of triazole derivatives, for example, show promise due to their superior detonation performance, illustrating the importance of physical properties in the design of new materials (He & Shreeve, 2015).

Chemical Properties Analysis

The chemical properties of "1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole" and related compounds, including reactivity, stability, and electronic distribution, are crucial for their functionality. Understanding these properties enables the design of compounds with specific reactivities and applications, from pharmaceuticals to materials science. The study of triazole-based compounds' energetic properties underscores the relationship between chemical structure and explosive potential, highlighting the broader applicability of these compounds in various technological fields (Thottempudi & Shreeve, 2011).

Scientific Research Applications

  • Antitrypanosomal and Antileishmanial Therapy : Compounds like 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides derived from 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole exhibit potent antitrypanosomal properties, indicating potential use in anti-trypanosomal and antileishmanial therapies (Papadopoulou et al., 2012).

  • Versatile Reagent in Organic Synthesis : It serves as a versatile reagent for coupling, nucleophilic agent introduction, and oligonucleotide synthesis (Rayala & Lee, 2017).

  • Synthesis of Compounds with Diverse Functional Groups : 5-R-substituted 3-nitro-1-trinitromethyl-1,2,4-triazoles, related to 1-(Mesitylsulfonyl)-3-nitro-1H-1,2,4-triazole, show potential in synthesizing new compounds with diverse functional groups (Kofman et al., 2008).

  • Potential in Rocket Propellants and Explosives : The chemical and physical properties, particularly the bond lengths of chemical substituents on 1,2,4-triazoles, impact their thermal stability and acoustic fingerprint spectra, which is crucial for their potential use as rocket fuel propellants and explosives (Rao et al., 2016).

  • Antimicrobial Activity : Novel 1,2,4-triazole derivatives exhibit significant antimicrobial activity against a variety of bacteria and fungi, suggesting potential medical and industrial applications (Upmanyu et al., 2011).

  • Oligonucleotide Synthesis Side-Reactions : Studies have revealed that during oligonucleotide synthesis, side-reactions occur between nucleoside base residues and 1-(mesitylene-2-sulphonyl)-3-nitro-1,2,4-triazole (Reese & Ubasawa, 1980).

  • Explosive Compounds with High Density : Compounds like 5-nitro-3-trinitromethyl-1H-1,2,4-triazole and 5,5'-bis(trinitromethyl)-3,3'-azo-1H-1,2,4-triazole are part of a new family of high-density energetic salts, showing promise as potentially explosive compounds (Thottempudi & Shreeve, 2011).

  • Crystal Structure Analysis : The crystal structure of 1-(mesityl-2-sulphonyl)-3-nitro-1,2,4-triazole has been analyzed, confirming its reaction with 3-nitrotriazole and mesitylenesulphonyl chloride (Kuroda et al., 1982).

Safety And Hazards


  • Toxicity : Evaluate its toxicity profile, especially due to the presence of the mesitylsulfonyl and nitro groups.

  • Handling Precautions : Researchers should handle this compound with care, following safety protocols.


Future Directions


  • Biological Activity : Investigate its potential as a drug candidate (e.g., antimicrobial, anticancer, or anti-inflammatory properties).

  • Structure-Activity Relationship (SAR) : Explore derivatives to optimize its pharmacological properties.

  • Synthetic Modifications : Develop more efficient synthetic routes.


properties

IUPAC Name

3-nitro-1-(2,4,6-trimethylphenyl)sulfonyl-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-7-4-8(2)10(9(3)5-7)20(18,19)14-6-12-11(13-14)15(16)17/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFYDWLYPIXHPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C=NC(=N2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352036
Record name 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mesitylsulfonyl)-3-nitro-1h-1,2,4-triazole

CAS RN

74257-00-4
Record name 3-Nitro-1-(2,4,6-trimethylbenzene-1-sulfonyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Mesitylenesulfonyl)-3-nitro-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Kungurtsev, P Virta… - European Journal of …, 2013 - Wiley Online Library
Short oligodeoxyribonucleotides have been assembled from appropriately protected nucleoside 3′‐(benzotriazol‐1‐yl 2‐chlorophenyl phosphate) derivatives on hundred‐milligram …
L Krstulović, D Saftić, H Ismaili, M Bajić… - Croatica Chemica …, 2017 - hrcak.srce.hr
Two novel series of N-sulfonylamidino pyrimidine derivatives were synthesized via Cu-catalyzed three-component reaction of propargylated nucleobases with different benzenesulfonyl …
Number of citations: 2 hrcak.srce.hr
PI Arvidsson, J Frackenpohl… - Helvetica chimica …, 2003 - Wiley Online Library
The synthesis and CD‐spectroscopic analysis of eleven water‐soluble β‐peptides composed of all‐β 3 or alternating β 2 ‐ and β 3 ‐amino acids is described. Different approaches for …

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